2,5-Dichloro-4-iodo-3-methoxypyridine is a halogenated heterocyclic compound with the molecular formula and a molecular weight of 303.91 g/mol. This compound is classified as Acute Toxicity Category 4 for oral exposure, indicating it is harmful if swallowed, and it is also recognized as an irritant . The compound's structure features a pyridine ring substituted with two chlorine atoms, one iodine atom, and one methoxy group, which contributes to its unique chemical properties and reactivity.
The synthesis of 2,5-Dichloro-4-iodo-3-methoxypyridine typically involves halogenation and methoxylation reactions. A common synthetic route includes:
Industrial production may utilize automated reactors for large-scale synthesis, ensuring consistent quality and yield through continuous flow processes.
The molecular structure of 2,5-Dichloro-4-iodo-3-methoxypyridine can be represented as follows:
InChI=1S/C6H4Cl2INO/c1-11-5-4(9)3(7)2-10-6(5)8/h2H,1H3
QYJDLVDZZPZJAH-UHFFFAOYSA-N
The presence of multiple halogen atoms on the pyridine ring significantly influences its electronic properties and reactivity .
2,5-Dichloro-4-iodo-3-methoxypyridine participates in several types of chemical reactions:
These reactions are critical for synthesizing more complex organic molecules and pharmaceuticals.
The mechanism of action for 2,5-Dichloro-4-iodo-3-methoxypyridine varies based on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity due to the presence of halogen atoms that enhance binding affinity. This interaction is crucial for developing bioactive compounds, including potential therapeutic agents.
The compound's physical state and solubility characteristics make it suitable for various applications in organic synthesis and pharmaceutical development.
2,5-Dichloro-4-iodo-3-methoxypyridine has several applications in scientific research:
This compound's versatility stems from its unique structural features, making it valuable across multiple scientific fields.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4